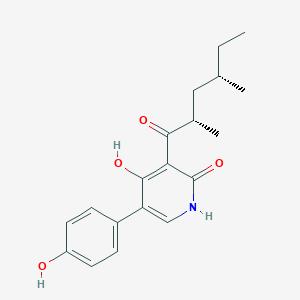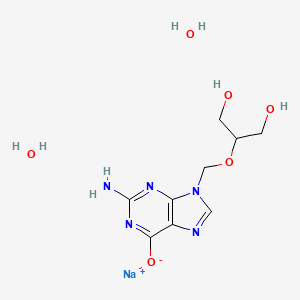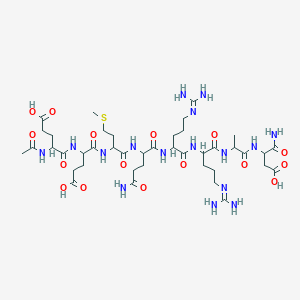
SNAP-8(Acetyl Glutamyl Heptapeptide-3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is an acetylated octapeptideIt is particularly noted for its role in reducing facial lines and wrinkles by interfering with the formation of the SNARE complex, which is involved in muscle contraction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling agents.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Restored methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies and analytical techniques.
Biology
In biological research, the peptide is studied for its role in cellular processes, particularly in muscle contraction and neurotransmitter release. It is used to investigate the mechanisms of protein-protein interactions and signal transduction pathways.
Medicine
In medicine, the peptide is explored for its potential therapeutic applications, including its use as a cosmetic ingredient to reduce wrinkles and as a component in drug delivery systems. It is also investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter release .
Industry
In the industrial sector, the peptide is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It serves as a linker molecule that connects the antibody to the drug, ensuring precise delivery to cancer cells .
Wirkmechanismus
The peptide exerts its effects by interfering with the formation of the SNARE complex, a group of proteins involved in the release of neurotransmitters and muscle contraction. By destabilizing this complex, the peptide prevents the release of neurotransmitters, leading to muscle relaxation and reduction of facial wrinkles. The molecular targets include SNAP-25, syntaxin, and synaptobrevin, which are key components of the SNARE complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-glu-glu-met-gln-arg-arg-nh2:
Glu-ala-met-gln-arg-arg-nh2: This peptide is a point mutation derivative with alanine replacing the first glutamic acid.
Glu-ala-his-gln-arg-arg-nh2: Another derivative with histidine replacing the second glutamic acid.
Uniqueness
The presence of additional alanine and aspartic acid residues in “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” may enhance its stability and binding properties, making it more effective in certain applications compared to its shorter analogs .
Eigenschaften
Molekularformel |
C41H70N16O16S |
|---|---|
Molekulargewicht |
1075.2 g/mol |
IUPAC-Name |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49) |
InChI-Schlüssel |
KMACPCJUCHVVGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)
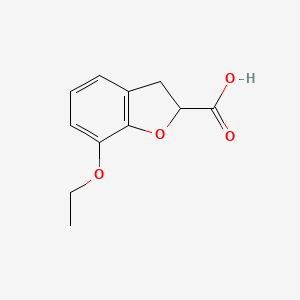
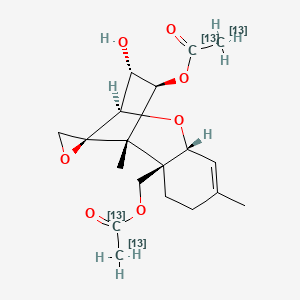
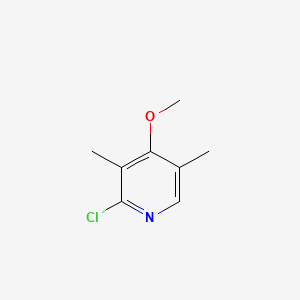
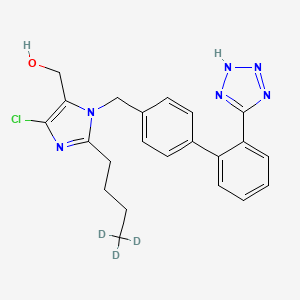
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

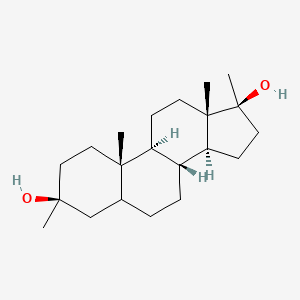
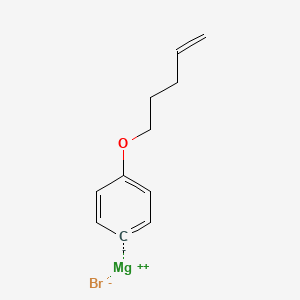
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
